五氟化硼酸钾(2-氯嘧啶-5-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

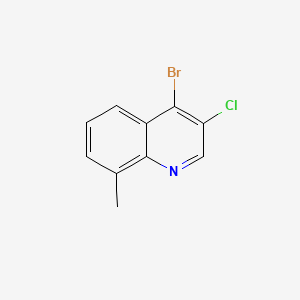

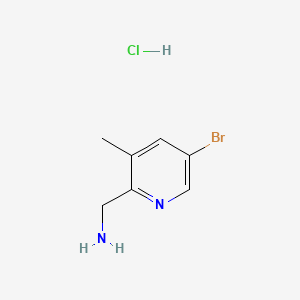

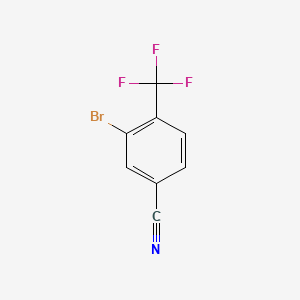

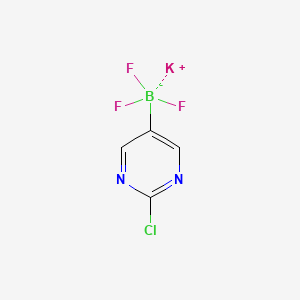

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a chemical compound with the formula C4H2BClF3KN2 . It is used in various chemical reactions and has a molecular weight of 220.43 g/mol .

Synthesis Analysis

A general method to access pyrimidines bearing a trifluoroborate at C4 has been reported . This chemistry is underpinned by the unique features of the trifluoroborate group; its robustness provides an opportunity to carry out chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when suitably activated .Molecular Structure Analysis

The molecular structure of Potassium (2-chloropyrimidin-5-yl)trifluoroborate is represented by the formula C4H2BClF3KN2 . The molecular weight of this compound is 203.97 .Chemical Reactions Analysis

Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .科学研究应用

在有机合成中的应用

五氟化硼酸钾(2-氯嘧啶-5-基)由于其稳定性和反应性,已用于合成复杂有机分子。例如,它在铃木交叉偶联反应中起着至关重要的作用,在该反应中,它充当硼源以形成碳碳键。该反应广泛用于联芳烃的合成,联芳烃是许多药物和有机材料中的核心结构。五氟化硼酸钾与芳基或烯基卤代物或三氟甲磺酸酯的钯催化偶联反应很容易进行,产率很高,这证明了这些试剂在有机合成中的多功能性和效率。三氟硼酸盐是空气和水分稳定的固体,可以无限期储存,因此在合成化学应用中提供了实际优势 (Molander 和 Rivero,2002)。

在药物化学中的作用

在药物化学中,五氟化硼酸钾(2-氯嘧啶-5-基)衍生物因其潜在的治疗应用而受到探索。例如,一系列 N-吡啶基苯甲酰胺 KCNQ2/Q3 钾离子通道开放剂被发现可用于治疗癫痫,其中嘧啶衍生物在这些化合物的活性中起着至关重要的作用。这些化合物被发现对癫痫和疼痛的动物模型有效,这证明了嘧啶衍生物在开发新治疗剂中的重要性。围绕这些化合物的构效关系突出了嘧啶部分在调节生物活性中的重要性,这强调了五氟化硼酸钾(2-氯嘧啶-5-基)衍生物在药物发现中的更广泛适用性 (Amato 等人,2011)。

作用机制

安全和危害

未来方向

Potassium (2-chloropyrimidin-5-yl)trifluoroborate and similar compounds have emerged as exceptional reagents for difficult alkyl transfers . Their robustness and stability, as well as their enhanced reactivity compared to their tricoordinate organoboron analogs, highlight their potential for future applications .

属性

IUPAC Name |

potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUMZIPHWMCSIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BClF3KN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682507 |

Source

|

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2-chloropyrimidin-5-yl)trifluoroborate | |

CAS RN |

1245906-70-0 |

Source

|

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)